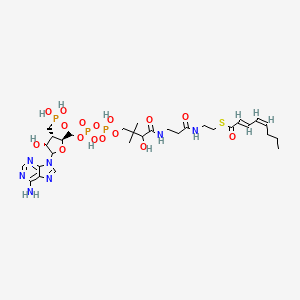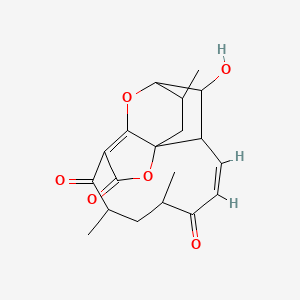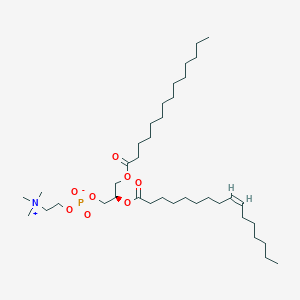
1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-myristoyl-2-palmitoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 30:1 in which the acyl groups at positions 1 and 2 are myristoyl and palmitoleoyl respectively. It has a role as a mouse metabolite. It is a phosphatidylcholine 30:1 and a tetradecanoate ester. It derives from a palmitoleic acid.
Applications De Recherche Scientifique
Lipid Membrane Interaction Studies
1-Tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine is useful in researching the interactions between small molecules and lipid membranes. For example, a study used supported lipid bilayers (SLBs) patterned inside a flow cell to observe interactions with various molecules. The research demonstrated how different lipid compositions in the SLBs could affect these interactions, offering insights into drug development and analysis (Huang et al., 2013).
Molecular Synthesis and Characterization
Researchers have synthesized and characterized various molecular species related to 1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine. These include studies on archaebacterial lipids, where specific lipid species were synthesized and analyzed through techniques like surface pressure–surface area isotherms (Yamauchi et al., 1991).
Biophysical Properties and Phase Behavior
The biophysical properties and phase behavior of these phosphocholines are important areas of study. For instance, research on algal phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water has provided insights into the kinetics and pathways of these molecules under extreme conditions, which is significant for understanding their behavior in different environments (Changi et al., 2012).
Fluorescence Spectroscopy in Fusion Mechanisms
Fluorescence spectroscopy has been employed to investigate the molecular-level mechanisms of fusion and hemifusion in lipid vesicles containing compounds similar to 1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine. This research provides evidence for extended phospholipid conformations during membrane fusion, contributing to the understanding of lipid bilayer dynamics (Holopainen et al., 1999).
Liposome Formation and Stability
The compound has been used in the synthesis of stable polymerized liposomes under mild conditions, contributing to the field of lipid-based drug delivery systems and membrane modeling. Such studies offer insights into the construction of highly stable polymerized liposomes, which are crucial for various biomedical applications (Sadownik et al., 1986).
Propriétés
Nom du produit |
1-tetradecanoyl-2-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C38H74NO8P |
Poids moléculaire |
704 g/mol |
Nom IUPAC |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H74NO8P/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-20-17-15-13-11-9-7-2/h16,18,36H,6-15,17,19-35H2,1-5H3/b18-16-/t36-/m1/s1 |
Clé InChI |
XGGMHQYOVYWRLV-IZNHTBNISA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





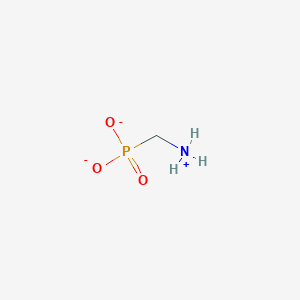
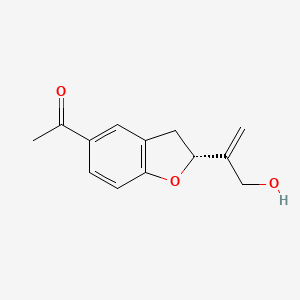
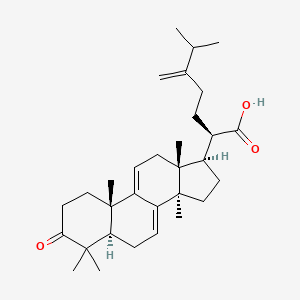
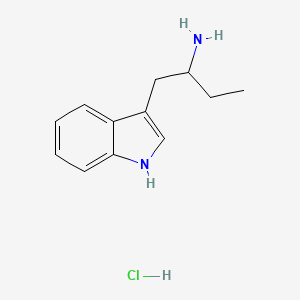
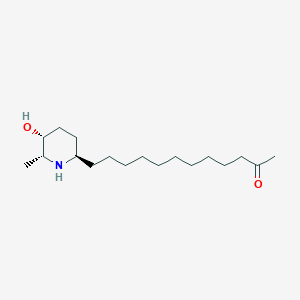
![(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1262773.png)
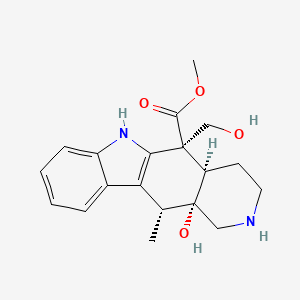
![3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone](/img/structure/B1262778.png)
![N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester](/img/structure/B1262779.png)

